N-(4-Carboxyphenyl)phthalimide
Overview
Description
Mechanism of Action
Target of Action
N-(4-Carboxyphenyl)phthalimide (CPP) is a medicinal compound
Mode of Action
It has been found that cpp can form non-covalent interactions with carbon nanotubes (cnts) . These interactions can affect the properties of CPP , suggesting that CPP may interact with its targets in a similar manner.
Biochemical Pathways
The non-covalent interactions of cpp with cnts suggest that it may influence the properties of these nanotubes , which could potentially affect various biochemical pathways.
Result of Action
The non-covalent interactions of cpp with cnts suggest that it may influence the properties of these nanotubes , which could potentially result in various molecular and cellular effects.
Action Environment
The environment can influence the action, efficacy, and stability of CPP. For instance, the non-covalent interactions of CPP with CNTs can be influenced by the surrounding environment . Moreover, safety data suggests that CPP should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These precautions suggest that the environment can significantly influence the action and stability of CPP.
Biochemical Analysis
Biochemical Properties
N-(4-Carboxyphenyl)phthalimide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been utilized in studies of protein-protein interactions and enzymatic reactions. The compound’s structure allows it to form non-covalent interactions with carbon nanotubes, which can influence its properties and behavior in biochemical systems
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has demonstrated antiproliferative activity against cancer cells, causing cell cycle arrest and inducing apoptosis . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to enzyme inhibition or activation These binding interactions can result in changes in gene expression and alterations in cellular pathways
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies . Long-term exposure to the compound may result in changes in cellular function, and its stability under different conditions can influence its effectiveness in experimental setups. Understanding these temporal effects is crucial for optimizing the use of this compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological responses . At high doses, the compound may also exhibit toxic or adverse effects, which need to be carefully monitored in preclinical studies. These dosage-dependent effects are essential for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its use in research and therapy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions can affect the compound’s accumulation and distribution, influencing its effectiveness in different biological contexts.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(4-Carboxyphenyl)phthalimide can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with 4-aminobenzoic acid under specific conditions . The reaction typically requires a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, usually around 150-180°C, to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(4-Carboxyphenyl)phthalimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phthalimide moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
N-(4-Carboxyphenyl)phthalimide has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various organic compounds and polymers.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Research has explored its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1,8-Naphthalimide: Known for its use in organic light-emitting diodes (OLEDs) and as a fluorescent dye.
Phthalimide: A precursor in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: N-(4-Carboxyphenyl)phthalimide stands out due to its unique combination of a phthalimide moiety and a carboxyphenyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c17-13-11-3-1-2-4-12(11)14(18)16(13)10-7-5-9(6-8-10)15(19)20/h1-8H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXCMGPWVGKNRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289176 | |
Record name | N-(4-Carboxyphenyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5383-82-4 | |
Record name | 5383-82-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59629 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Carboxyphenyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-(4-Carboxyphenyl)phthalimide particularly suitable for monitoring cationic photopolymerization of vinyl ethers?
A1: [] this compound exhibits superior stability in the chemically reactive environment of cationic photopolymerization of vinyl ethers compared to other tested phthalimide derivatives. This stability allows researchers to monitor the entire polymerization process, from initiation to completion, using fluorescence techniques. Other phthalimides tested, such as N-(4-methylphenyl)phthalimide, N-butylphthalimide, N-hydroxyphthalimide, and N-(1-naphthyl)phthalimide, lacked this crucial stability.
Q2: Beyond its use in photopolymerization, has this compound shown potential in other applications?
A2: [] Yes, research indicates that this compound can non-covalently interact with carbon nanotubes (CNTs). This interaction leads to stable hybrid structures with altered properties for both the molecule and the CNT. This discovery suggests potential applications in materials science and nanotechnology, particularly in developing novel hybrid materials with tailored properties.
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